molecular formula C21H36N2S B11947064 Thiourea, N-phenyl-N'-tetradecyl- CAS No. 111782-17-3

Thiourea, N-phenyl-N'-tetradecyl-

Cat. No.: B11947064
CAS No.: 111782-17-3
M. Wt: 348.6 g/mol
InChI Key: VYPUTGOCHAGRIZ-UHFFFAOYSA-N
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Description

Thiourea, N-phenyl-N’-tetradecyl- is an organosulfur compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiourea, N-phenyl-N’-tetradecyl- can be synthesized through several methods. One common approach involves the condensation of primary amines with carbon disulfide in an aqueous medium. This method is efficient for producing symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature, yielding thioureas in excellent yields . Additionally, the “on-water” reaction of (thio)isocyanates with amines offers a sustainable and chemoselective synthesis of unsymmetrical thioureas .

Industrial Production Methods

Industrial production of thiourea derivatives often involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-phenyl-N’-tetradecyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

    Oxidation: Thiourea derivatives can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenated compounds and catalysts to introduce different functional groups.

Major Products Formed

The major products formed from these reactions include various substituted thioureas, thiazoles, and formamidine disulfides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiourea, N-phenyl-N’-tetradecyl- stands out due to its long tetradecyl chain, which imparts unique properties such as increased hydrophobicity and potential for enhanced biological activity. This structural feature differentiates it from other thiourea derivatives and contributes to its specific applications in various fields.

Properties

CAS No.

111782-17-3

Molecular Formula

C21H36N2S

Molecular Weight

348.6 g/mol

IUPAC Name

1-phenyl-3-tetradecylthiourea

InChI

InChI=1S/C21H36N2S/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(24)23-20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3,(H2,22,23,24)

InChI Key

VYPUTGOCHAGRIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNC(=S)NC1=CC=CC=C1

Origin of Product

United States

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